(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide (hereafter referred to by its full IUPAC name) is a chiral amide derivative featuring a cyclopropyl substituent, a methyl group at the β-position, and a thiazol-2-yl moiety linked via a carbonyl group. Its structural uniqueness lies in the cyclopropyl group, which introduces steric and electronic effects distinct from linear alkyl substituents.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8(2)11(14)13(18)16(9-3-4-9)7-10(17)12-15-5-6-19-12/h5-6,8-9,11H,3-4,7,14H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFDMTCECBURPW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide, also known by its CAS number 1346617-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropyl group, a thiazole moiety, and an amide functional group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. While specific data on this compound is limited, compounds with similar structures have shown promising results against various pathogens. For instance, thiazole derivatives have demonstrated activity against bacteria and fungi, suggesting that (S)-2-Amino may exhibit comparable effects due to its structural similarities .
Antioxidant and Anti-inflammatory Properties
In related research, thiazole-containing compounds have been evaluated for their antioxidant and anti-inflammatory activities. These properties are crucial in the context of chronic diseases where oxidative stress plays a significant role. Although direct studies on (S)-2-Amino are scarce, the presence of the thiazole ring in similar compounds correlates with enhanced antioxidant activity .
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. In silico studies using tools like Molinspiration and PreADMET indicate that compounds with similar structures to (S)-2-Amino possess favorable pharmacokinetic properties. These studies predict good solubility and moderate permeability, which are advantageous for therapeutic applications .
Case Studies
A notable case study involved the synthesis of various thiazole derivatives that were evaluated for their biological activities. One derivative exhibited significant antimicrobial activity against Staphylococcus aureus, indicating that modifications to the thiazole structure can enhance efficacy . Although (S)-2-Amino has not been extensively tested in clinical settings, its structural analogs provide a basis for anticipating its potential therapeutic benefits.
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide exhibit significant antibacterial properties. For instance, derivatives of thiazole and thiazolidine have been studied for their efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A3 | 1.95 | S. aureus |
| Compound A4 | 9.6 | S. aureus |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Compounds with similar thiazole moieties have been investigated for their effects on the central nervous system, with some exhibiting anticonvulsant properties in preclinical models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that yield high purity products suitable for biological testing .
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Cyclopropyl amine, thiazole derivative |
| 2 | Cyclization | Acetic anhydride |
| 3 | Purification | Chromatography |
Case Studies
Case Study 1: Anticonvulsant Properties
A study focusing on thiazole-based compounds demonstrated that certain derivatives showed promising results in reducing seizure activity in animal models. The compound's mechanism was linked to its interaction with sodium and calcium channels, which are critical in neuronal excitability .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives against gram-positive bacteria, this compound was evaluated for its minimum inhibitory concentration (MIC). Results indicated that it displayed superior activity compared to traditional antibiotics .
Comparison with Similar Compounds
Structural Analog: (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide
Key Differences :
Implications :
- The dimethyl analog may exhibit higher solubility in polar solvents due to reduced hydrophobicity compared to the cyclopropyl variant.
Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
Implications :
Structural Analog: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide
Key Differences :
Implications :
- The indole and cycloheptyl groups in the analog suggest biological activity (e.g., receptor binding), while the target’s thiazol and cyclopropyl groups may prioritize stereoelectronic modulation .
Comparative Data Table
Research Findings and Practical Considerations
- Thiazol-2-yl Role : The thiazol ring’s electron-rich nature may facilitate π-π stacking or metal coordination , contrasting with the N,O-bidentate group’s role in directing C–H activation .
- Discontinued Status : Both the target and dimethyl analog are marked discontinued, suggesting challenges in synthesis, stability, or efficacy compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
